2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid
Overview
Description
2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative . It has a molecular formula of C8H4F4O2 and an average mass of 208.110 Da . It is a synthetic building block that can be easily attached to molecular scaffolds through condensation reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with fluorine and trifluoromethyl substituents at the 2- and 4-positions . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.1098 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Metabolism Studies
2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid and related compounds have been studied for their metabolic profiles in rats. The study revealed that phase II glucuronidation or glycine conjugation reactions predominantly dominated the metabolism of these compounds. This research gives insight into the drug-metabolizing enzyme active sites and provides information on the basic mechanisms of benzoate metabolism (Ghauri et al., 1992).
Fluorescence Probe Development
The compound has been utilized in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS). These probes are significant tools in biological and chemical applications, allowing for the visualization of reactive species in stimulated neutrophils (Setsukinai et al., 2003).
Liquid Crystal Research
Research in liquid crystals has explored the mesomorphic properties of compounds related to this compound. These studies focus on the phase transition temperatures and enthalpies of transition, contributing to the understanding of the stability and formation of various liquid crystal phases (Dabrowski et al., 1995).
Photostability and UV Reactivity Studies
Studies have also been conducted on the photostability and UV reactivity of fluorinated liquid crystals related to this compound. These studies provide insights into enhancing UV stability while maintaining conductivity, which is crucial for applications in materials science (Praveen & Ojha, 2012).
Computational Analysis of Molecular Ordering
Computational analysis of the molecular ordering of nematic and smectic mesogens related to this compound has been performed. This research helps in understanding the molecular interactions and ordering in liquid crystal phases, which is vital for designing new liquid crystal materials (Ojha & Pisipati, 2003).
Safety and Hazards
2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Properties
IUPAC Name |
2-fluoro-4-[4-(trifluoromethoxy)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQMHEDXKLQLAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681230 | |
Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178720-03-0 | |
Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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